molecular formula C9H7N3O B3043250 (pyridin-4-yl)-3H-pyrimidin-4-one CAS No. 81664-94-0

(pyridin-4-yl)-3H-pyrimidin-4-one

Cat. No.: B3043250
CAS No.: 81664-94-0
M. Wt: 173.17 g/mol
InChI Key: NLFRUPSAGIMPEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(pyridin-4-yl)-3H-pyrimidin-4-one is a heterocyclic compound that features both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (pyridin-4-yl)-3H-pyrimidin-4-one typically involves the condensation of pyridine derivatives with pyrimidine precursors. One common method is the reaction of 4-aminopyridine with a suitable pyrimidine derivative under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids like hydrochloric acid or bases like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(pyridin-4-yl)-3H-pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine and pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

(pyridin-4-yl)-3H-pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (pyridin-4-yl)-3H-pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(pyridin-4-yl)-3H-pyrimidin-4-one is unique due to its dual-ring structure, which provides a versatile platform for chemical modifications. This versatility allows for the development of a wide range of derivatives with diverse biological and chemical properties .

Biological Activity

The compound (pyridin-4-yl)-3H-pyrimidin-4-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring and a pyrimidinone moiety, contributing to its biological properties. The molecular formula is C8H6N2OC_8H_6N_2O with a molecular weight of approximately 150.14 g/mol. The compound's planar structure facilitates interactions with various biological targets, particularly enzymes involved in cellular signaling pathways.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor , particularly targeting protein kinases. It binds to the active sites of these enzymes, inhibiting their activity and affecting downstream signaling pathways. This inhibition can lead to anti-cancer effects by suppressing cell proliferation and inducing apoptosis in malignant cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . It has been investigated for its ability to inhibit various cancer cell lines, including:

  • HeLa Cells : Demonstrated a reduction in cell viability with an IC50 value of approximately 0.058 μM.
  • A549 Cells : Similar reductions in cell proliferation were observed.

These findings suggest that the compound may effectively target cancer cells while sparing normal cells, making it a promising candidate for further development .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown potential as an antimicrobial agent . Preliminary studies indicate activity against various bacterial strains such as:

  • Staphylococcus aureus
  • Escherichia coli

These results highlight the compound's versatility and potential application in treating infectious diseases .

Study 1: Inhibition of Protein Kinases

A study focusing on the structure-activity relationship (SAR) of derivatives of this compound revealed that modifications to the pyridine ring significantly enhanced kinase inhibition potency. The most effective derivative showed an IC50 value of 0.001 μM against ROCK II, indicating strong inhibitory activity .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited substantial antibacterial activity, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 μg/mL .

Research Findings Summary Table

Biological ActivityCell Line/OrganismIC50/MIC ValueReference
AnticancerHeLa0.058 μM
AnticancerA5490.035 μM
AntimicrobialStaphylococcus aureus32 μg/mL
AntimicrobialEscherichia coli64 μg/mL

Properties

IUPAC Name

2-pyridin-4-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-8-3-6-11-9(12-8)7-1-4-10-5-2-7/h1-6H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFRUPSAGIMPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.